molecular formula C9H10O3 B14198459 Methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate CAS No. 832111-29-2

Methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate

Cat. No.: B14198459
CAS No.: 832111-29-2
M. Wt: 166.17 g/mol
InChI Key: KMFJGGGEUGEYAU-UHFFFAOYSA-N
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Description

Methyl (7-oxabicyclo[410]hepta-2,4-dien-3-yl)acetate is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate typically involves the Diels-Alder reaction of furan with olefinic or acetylenic dienophiles. This reaction is known for its ability to form complex bicyclic structures with high stereoselectivity . The reaction conditions often include the use of a Lewis acid catalyst to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions.

Major Products

The major products formed from these reactions include epoxides, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate involves its interaction with molecular targets through its reactive oxirane ring. This ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (7-oxabicyclo[41

Properties

CAS No.

832111-29-2

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

methyl 2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate

InChI

InChI=1S/C9H10O3/c1-11-9(10)5-6-2-3-7-8(4-6)12-7/h2-4,7-8H,5H2,1H3

InChI Key

KMFJGGGEUGEYAU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2C(O2)C=C1

Origin of Product

United States

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